molecular formula C10H16N2O B2745252 (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine CAS No. 2248188-81-8

(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine

Cat. No. B2745252
CAS RN: 2248188-81-8
M. Wt: 180.251
InChI Key: XMRQQITVKSVBTE-MRVPVSSYSA-N
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Description

(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine, also known as MP-10, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in 2004 by a team of researchers led by David E. Nichols at Purdue University. MP-10 is structurally related to other psychoactive compounds such as amphetamines and cathinones, and its chemical structure is shown in Figure 1.

Mechanism of Action

The exact mechanism of action of (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine is not fully understood, but it is believed to involve the inhibition of serotonin and norepinephrine transporters in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can result in improved mood, decreased anxiety, and reduced cravings for addictive substances.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter levels, this compound has been shown to have several other biochemical and physiological effects. For example, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase the expression of several genes that are involved in the regulation of mood and emotion.

Advantages and Limitations for Lab Experiments

(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine has several advantages for use in laboratory experiments. It is a highly selective and potent serotonin and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the role of these neurotransmitters in various neuropsychiatric disorders. However, there are also some limitations to its use. For example, this compound has a relatively short half-life in the body, which means that it may need to be administered frequently in order to maintain its effects.

Future Directions

There are several potential future directions for research on (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine. One area of interest is its potential as a treatment for addiction. Studies have shown that this compound can reduce cravings for addictive substances such as cocaine and methamphetamine, and it may be useful in combination with other therapies such as cognitive-behavioral therapy. Another area of interest is its potential as a treatment for depression and anxiety. This compound has been shown to be effective in animal models of these disorders, and it may be useful in combination with other antidepressant drugs. Finally, there is also interest in developing new compounds that are structurally related to this compound, in order to improve its potency and selectivity.

Synthesis Methods

The synthesis of (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromo-4-methoxypyridine with 2-methylpropan-1-amine to form the intermediate 3-(6-methoxypyridin-3-yl)-2-methylpropan-1-amine. This intermediate is then treated with lithium aluminum hydride to reduce the pyridine ring to a piperidine ring, forming this compound. The overall yield of this synthesis is around 20%.

Scientific Research Applications

(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine has been the subject of several scientific studies, mainly focusing on its potential as a treatment for various neuropsychiatric disorders such as depression, anxiety, and addiction. In vitro studies have shown that this compound acts as a potent and selective serotonin and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other antidepressant drugs such as venlafaxine and duloxetine.

properties

IUPAC Name

(2R)-3-(6-methoxypyridin-3-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8(6-11)5-9-3-4-10(13-2)12-7-9/h3-4,7-8H,5-6,11H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRQQITVKSVBTE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=C(C=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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